3-Boc-amino-3-(4-cyanophenyl)oxetane

Description

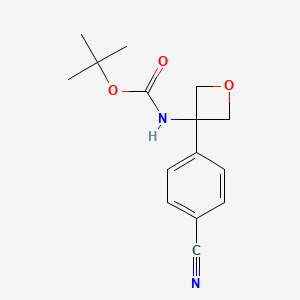

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQPIIEGFSXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material and Core Formation

- 3-Oxetanone as a Common Precursor: The oxetane ring is often introduced using 3-oxetanone, a commercially available compound on kilogram scale, serving as a versatile starting material for 3,3-disubstituted oxetanes.

Introduction of the 4-Cyanophenyl Group

- Nucleophilic Substitution or Addition Reactions: The 4-cyanophenyl substituent can be introduced via nucleophilic aromatic substitution or through organometallic addition to the oxetane core. Aromatic substituents bearing electron-withdrawing groups, such as the cyano group, facilitate these reactions by stabilizing intermediates.

Installation of the Boc-Protected Amino Group

Reductive Amination or Azide Reduction: The amino group is typically introduced via reduction of a nitrile or azide precursor in the presence of Boc anhydride (Boc2O), which simultaneously protects the amino functionality. A notable method involves the reduction of nitriles with cobalt chloride and sodium borohydride in the presence of Boc2O, yielding primary amines efficiently on a multigram scale without decomposing the oxetane ring.

Staudinger Reduction: Azides can be converted to primary amines using the Staudinger reaction with triphenylphosphine and water, followed by Boc protection.

Protection and Stability Considerations

Boc Protection: The Boc group is introduced to protect the amino group during subsequent transformations. The Boc-protected amino oxetane exhibits good stability under various reaction conditions, including mild acidic and basic media.

Reaction Conditions: The oxetane ring is sensitive to strong acids and bases, which can cause ring-opening. Therefore, reactions are carried out under carefully controlled temperatures (often below 60°C) and neutral to mildly acidic/basic conditions to preserve the ring integrity.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

Oxetane Stability: The oxetane ring is prone to ring-opening under harsh acidic or basic conditions. Optimization of reaction conditions to mild temperatures and neutral pH is critical for successful synthesis.

Reduction Methods: LiAlH4 reduction decomposes the oxetane ring even at low temperatures, whereas CoCl2/NaBH4 in the presence of Boc2O is a superior method, preserving the oxetane core and providing high yields.

Hydrogenation Alternatives: Hydrogenation with Pd(OH)2/C under moderate pressure (50 atm) is effective for nitro group reductions but less suitable for nitrile reductions due to longer reaction times and lower purity.

Stereoselectivity: Aromatic substituents on the imine moiety (such as 4-cyanophenyl) improve the diastereoselectivity of cycloaddition reactions used in β-lactam (azetidinone) synthesis, which is mechanistically related to oxetane chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Organometallic addition | 3-Oxetanone + 4-cyanophenyl organometallic | Direct introduction of substituent | Requires careful control to avoid ring-opening |

| Nitrile reduction + Boc protection | CoCl2 + NaBH4 + Boc2O, mild temperature | High yield, oxetane stable | Requires handling of metal hydrides |

| Azide reduction (Staudinger) | PPh3 + H2O, followed by Boc protection | Mild conditions, preserves oxetane | Moderate yield, multi-step |

| Hydrogenation (alternative) | Pd(OH)2/C, 50 atm H2 | Effective for nitro reductions | Longer reaction times, lower purity for nitriles |

| Boc protection | Boc2O during or post-reduction | Protects amino group, stable | Additional synthetic step |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Boc-amino-3-(4-cyanophenyl)oxetane can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form corresponding oxetanone derivatives.

Reduction: The cyano group can be reduced to an amine, resulting in a different functional group.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Oxidation: Oxetanone derivatives.

Reduction: Amines.

Substitution: Free amine derivatives.

Applications De Recherche Scientifique

Synthetic Applications

2.1. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to improved pharmacological profiles. For example, the incorporation of the 3-Boc-amino group can enhance solubility and stability, while the 4-cyanophenyl moiety may contribute to favorable interactions with biological targets.

2.2. Reaction Pathways

The synthetic utility of 3-Boc-amino-3-(4-cyanophenyl)oxetane includes:

- Reductive Amination: The oxetane can undergo reductive amination reactions to form amine derivatives, which are crucial in developing therapeutic agents .

- Nucleophilic Substitution: It can act as a nucleophile in various substitution reactions, allowing for the introduction of diverse functional groups .

Medicinal Chemistry Applications

3.1. Drug Candidates

Recent studies have highlighted several drug candidates that utilize oxetane scaffolds, demonstrating their potential in clinical applications. For instance:

- Crenolanib: A treatment for various cancers, where the oxetane moiety contributes to its selectivity and potency.

- Fenebrutinib: Used for multiple sclerosis, showcasing how oxetanes can enhance drug metabolism and reduce side effects .

3.2. Peptidomimetics

Oxetanes like this compound are being explored as peptidomimetics due to their ability to mimic peptide bonds while offering increased stability against enzymatic degradation . This characteristic is particularly valuable in developing therapeutics targeting protein-protein interactions.

Case Studies

Mécanisme D'action

The mechanism by which 3-Boc-amino-3-(4-cyanophenyl)oxetane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

3-Boc-amino-3-(4-bromophenyl)oxetane

- Structure: Replaces the cyano group with a bromine atom.

- Properties: The bromine atom increases molecular weight and lipophilicity (higher LogD) compared to the cyano analogue.

- Applications: Useful in Suzuki coupling reactions for further functionalization, whereas the cyano group in 3-Boc-amino-3-(4-cyanophenyl)oxetane is less reactive but offers metabolic stability .

3-(4-Trifluoromethylphenyl)oxetane-3-carboxylic Acid

- Structure: Contains a trifluoromethyl group and a carboxylic acid instead of Boc-amino and cyano groups.

- Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility at physiological pH. However, the carboxylic acid may increase ionization and reduce cell permeability compared to the neutral cyano group .

- Applications: Used in lead optimization to balance solubility and permeability, whereas the Boc-amino-cyanophenyl oxetane avoids ionization .

3,3-Diaryloxetanes (e.g., 3,3-diphenyloxetane)

- Structure : Two aryl groups at the 3-position.

- Properties : Diaryloxetanes exhibit reduced LogD (by ~0.5–1.0 units) compared to gem-dimethyl or cyclobutane analogues, with solubility comparable to ketones. However, solubility improvements are case-dependent .

- Applications: Serve as ketone bioisosteres, avoiding electrophilic and photochemical liabilities. The 4-cyanophenyl variant in this compound adds directional polarity for targeted interactions .

Physicochemical and Pharmacokinetic Comparison

Key Findings:

- Solubility: Oxetanes generally improve solubility over gem-dimethyl groups (4- to 4000-fold), but effects vary with substitution . The cyano group in this compound enhances polarity without ionizability, aiding solubility .

- Metabolic Stability: 3,3-Disubstitution (e.g., Boc-amino and cyano) minimizes ring-opening reactions, enhancing stability compared to monosubstituted oxetanes .

- Lipophilicity : The Boc group increases molecular weight but maintains moderate LogD, crucial for membrane permeability .

Activité Biologique

3-Boc-amino-3-(4-cyanophenyl)oxetane is an oxetane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl moiety, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 1158098-77-1

The biological activity of this compound is hypothesized to involve its interaction with various biological targets. The oxetane ring may serve as a bioisostere for carbonyl functionalities, potentially influencing the compound's binding affinity and selectivity towards specific receptors or enzymes. Research indicates that oxetanes can improve metabolic stability and reduce lipophilicity compared to traditional structures, making them attractive candidates in drug design .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxetane derivatives have been shown to possess activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of oxetane-containing compounds has been explored in several studies. In particular, the introduction of the oxetane moiety has been linked to enhanced activity against cancer cell lines due to improved interactions with biological targets involved in tumor growth and proliferation.

Case Studies

-

Study on Anticancer Efficacy :

- Researchers synthesized a series of oxetane derivatives, including this compound.

- In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range.

- Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

-

Antimicrobial Screening :

- A comparative study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3-Boc-amino-3-(4-cyanophenyl)oxetane, and how do reaction conditions influence yield?

The synthesis of oxetane derivatives typically involves ring-closure reactions or functionalization of preformed oxetane cores. For 3-substituted oxetanes, strategies include:

- Cyclization of 1,3-diols with activating agents (e.g., mesyl chloride) under basic conditions to form the oxetane ring.

- Nucleophilic substitution on 3-halooxetanes using Boc-protected amines.

- Catalytic methods , such as Lewis acid-mediated reactions (e.g., trialkylaluminum-water systems), which are effective for copolymerization and functional group introduction .

Key considerations : Reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometry of Boc-protecting agents significantly impact yield. For example, excess Boc-anhydride improves amino group protection but may require rigorous purification .

Q. How can researchers purify and characterize this compound?

Q. What are the stability profiles of this compound under acidic or basic conditions?

- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. The oxetane ring may undergo acid-catalyzed ring-opening, forming propanol derivatives, especially at elevated temperatures .

- Basic conditions : Stable under mild bases (e.g., NaHCO), but prolonged exposure to strong bases (e.g., NaOH) can hydrolyze the nitrile group to carboxylic acids .

Recommendation : Store the compound at –20°C under inert atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent influence the compound’s physicochemical properties and reactivity?

- Lipophilicity : The nitrile group reduces log D by ~0.5–1.0 units compared to non-polar substituents, enhancing aqueous solubility.

- Electron-withdrawing effects : The cyano group activates the oxetane ring for nucleophilic attacks at the 3-position, enabling functionalization (e.g., amidation, Suzuki coupling) .

- Metabolic stability : The nitrile group resists cytochrome P450 oxidation, improving in vivo half-life compared to methyl or hydroxyl analogs .

Q. What strategies optimize copolymerization of this compound with azidomethyl- or nitratomethyl-substituted oxetanes?

Q. How can NMR spectroscopy resolve conformational dynamics of this compound in peptide macrocyclization?

Q. What are the contradictions in reported data on oxetane ring-opening reactivity, and how can they be addressed experimentally?

- Contradiction : Some studies report rapid ring-opening in acidic media (pH < 2), while others note stability in weakly acidic conditions (pH 4–6) .

- Resolution : Conduct pH-dependent kinetic studies using -NMR to monitor ring integrity. For example, incubate the compound in buffered solutions (pH 1–7) and quantify residual oxetane via integration of characteristic peaks (e.g., δ 4.5–5.0 ppm for oxetane protons) .

Methodological Considerations

8. Designing experiments to analyze bioisosteric replacement of gem-dimethyl groups with oxetanes:

- Synthetic steps : Replace a gem-dimethyl moiety in a lead compound with this compound via SN2 displacement or Mitsunobu reaction.

- Assays : Compare metabolic stability (e.g., human liver microsomes), solubility (shake-flask method), and target binding (SPR or ITC) between analogs .

9. Overcoming challenges in enantioselective synthesis of 3-substituted oxetanes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.